molecular formula C19H19BrN2O3 B299955 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B299955
M. Wt: 403.3 g/mol
InChI Key: MCOSZNRRWGRAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly used as a tool compound to study the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the binding of the compound to a specific target protein or enzyme. This binding can result in the inhibition or activation of the target protein or enzyme, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target protein or enzyme that it binds to. Some of the reported effects include inhibition of cancer cell growth, inhibition of viral replication, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its high specificity for certain target proteins or enzymes. This allows for precise manipulation of cellular processes. However, one limitation is that the compound may not be effective against all target proteins or enzymes, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One direction is the development of new compounds based on the structure of this compound that may have improved efficacy or specificity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Conclusion:
In conclusion, this compound is a valuable tool compound for scientific research due to its potential applications in studying the mechanisms of action of various biological processes. Its high specificity for certain target proteins or enzymes allows for precise manipulation of cellular processes. Further research is needed to fully understand the compound's mechanism of action and potential applications in therapeutic settings.

Synthesis Methods

The synthesis of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 3-bromoaniline with 4-(tetrahydro-2-furanylmethylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography.

Scientific Research Applications

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has a wide range of scientific research applications. It has been used as a probe to study the mechanism of action of various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. It has also been used in the development of new drugs and therapeutic agents.

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

3-bromo-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H19BrN2O3/c20-15-4-1-3-14(11-15)19(24)22-16-8-6-13(7-9-16)18(23)21-12-17-5-2-10-25-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,23)(H,22,24)

InChI Key

MCOSZNRRWGRAGJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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